molecular formula C13H11ClN2O5S B4902286 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide

Cat. No.: B4902286
M. Wt: 342.76 g/mol
InChI Key: RLVBCDHVDITPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a methoxyphenyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The nitration of 2-chlorobenzenesulfonamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: 2-amino-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The nitro group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the nitro group.

    2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine: Contains a quinazolin-4-amine moiety instead of the sulfonamide group.

    2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Similar structure with additional methoxy groups.

Uniqueness

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide is unique due to the combination of its chloro, methoxy, nitro, and sulfonamide groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for various chemical transformations, while the sulfonamide group provides antimicrobial activity.

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-11-5-2-9(3-6-11)15-22(19,20)13-8-10(16(17)18)4-7-12(13)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVBCDHVDITPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.